1,5-Diphenyl-1,4-pentadiene

Description

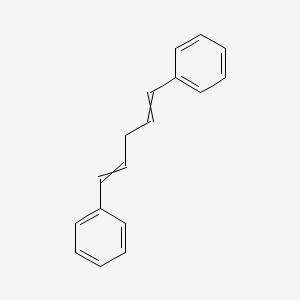

1,5-Diphenylpenta-1,4-diene is an organic compound characterized by a conjugated diene system with phenyl groups attached at the 1 and 5 positions

Properties

Molecular Formula |

C17H16 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

5-phenylpenta-1,4-dienylbenzene |

InChI |

InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-15H,3H2 |

InChI Key |

UORWAUAKEOUUND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Detailed Experimental Procedure for Preparation via Aldol Condensation

- Setup: Use a 50-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

- Reagents Mixing: Add benzaldehyde (2.40 mL) and acetone (0.90 mL) into the flask.

- Catalyst Addition: Add 25 mL of aqueous ethanolic sodium hydroxide solution freshly prepared by dissolving NaOH pellets in water and ethanol.

- Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour. A yellow solid (dibenzalacetone) precipitates.

- Isolation: Collect the solid by vacuum filtration and wash with cold water.

- Purification: Stir the solid in 5% acetic acid in ethanol, filter again, then recrystallize from hot 95% ethanol.

- Drying: Dry the purified crystals under vacuum or in a drying oven.

- Characterization: Determine melting point, yield, and optionally perform IR spectroscopy for confirmation.

Data Summary and Yield Analysis

| Parameter | Value / Observation |

|---|---|

| Reaction time | 30–60 minutes |

| Product appearance | Yellow solid precipitate |

| Melting point of product | Approximately 107°C (literature value) |

| Percent yield | Typically 60–80% depending on conditions |

| Purification solvent | 95% ethanol or ethyl acetate |

| IR Peaks (indicative) | C=C conjugated stretches, aromatic peaks |

Chemical Reactions Analysis

1,5-Diphenylpenta-1,4-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diene system into single bonds, forming saturated compounds.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing different substituents.

Cyclization: Intramolecular electrocyclic reactions can lead to the formation of cyclic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

1,5-Diphenyl-1,4-pentadiene and its derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds containing the 1,5-diaryl-3-oxo-1,4-pentadienyl moiety exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can interact with cellular thiols and disrupt critical cellular processes, leading to apoptosis in malignant cells .

A notable study demonstrated that certain derivatives of 1,5-diaryl-3-oxo-1,4-pentadienes showed enhanced efficacy compared to curcumin, a well-known natural compound with anticancer properties. The half maximum inhibitory concentration (IC50) values for these derivatives ranged from 2.5 to 8.5 µM against human cancer cells such as MCF7 and PC3 .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the inhibition of DNA and RNA biosynthesis and the induction of apoptosis. For example, specific derivatives were found to inhibit the biosynthesis of essential biomacromolecules in human Jurkat T cells . The structural integrity of the 1,5-diaryl-3-oxo-1,4-pentadienyl group is crucial for maintaining potency against cancer cells .

Material Science Applications

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in various studies focusing on the development of more efficient solar cells . The compound's stability and photostability are essential for practical applications in solar energy conversion.

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound typically involves the condensation of acetone with benzaldehyde under basic conditions. Variations in the synthetic route can lead to different derivatives with enhanced biological activity or altered physical properties. For instance, modifications at the para positions of the aryl groups have been shown to significantly impact the biological activity of these compounds .

Case Studies on Derivatives

A study by Shibata et al. focused on the conformational analysis of various derivatives of 1,5-diaryl-3-oxo-1,4-pentadienes. The authors investigated how different substituents influenced the biological activity and stability of these compounds. Their findings highlighted that specific modifications could enhance anticancer efficacy while maintaining favorable pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 1,5-diphenylpenta-1,4-diene varies depending on its application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective barrier that prevents corrosion. This involves physical interactions and follows the Langmuir adsorption model . In biological systems, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals .

Comparison with Similar Compounds

1,5-Diphenylpenta-1,4-diene can be compared with similar compounds such as:

Dibenzylideneacetone: Similar in structure but with different substituents, used as a ligand in organometallic chemistry.

1,5-Diphenylpenta-1,4-dien-3-one: A related compound with a carbonyl group, studied for its biological activities.

The uniqueness of 1,5-diphenylpenta-1,4-diene lies in its conjugated diene system and the presence of phenyl groups, which contribute to its stability and reactivity in various chemical reactions.

Biological Activity

1,5-Diphenyl-1,4-pentadiene (DPD) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and features a diene structure that is crucial for its biological activity. The synthesis of DPD typically involves the condensation of appropriate aryl aldehydes with acetylacetone or similar precursors under acidic conditions. Various derivatives have been synthesized to enhance its pharmacological properties.

Anticancer Properties

Research indicates that DPD exhibits notable anticancer activity. Various studies have demonstrated that compounds containing the 1,5-diaryl-3-oxo-1,4-pentadienyl moiety show cytotoxic effects against different cancer cell lines. For instance:

- In vitro studies have shown that DPD induces apoptosis in cancer cells by interfering with DNA and RNA biosynthesis. The average IC50 values for cytotoxicity against L1210 cells were reported at approximately 239 μM for certain derivatives .

- The mechanism of action includes inhibition of macro-molecular biosynthesis and potential redox-mediated pathways that lead to cell death .

Antioxidant Activity

DPD has also been recognized for its antioxidant properties . It can scavenge free radicals and reduce oxidative stress in biological systems, which is critical in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of DPD can be attributed to several mechanisms:

- Thiol Alkylation : DPD interacts with cellular thiols, leading to a reduction in glutathione levels, which is associated with increased sensitivity of malignant cells to therapeutic agents .

- Multi-target Interaction : Unlike many conventional drugs that target a single pathway, DPD appears to exert effects on multiple cellular targets, enhancing its therapeutic potential against complex diseases like cancer .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of DPD derivatives on human cancer cell lines. Results indicated that certain modifications to the DPD structure significantly enhanced its potency. For example:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| DPD Derivative A | 18.0 | L1210 |

| DPD Derivative B | 3.90 | Jurkat T cells |

These findings suggest that structural optimization can lead to more effective anticancer agents derived from DPD .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of DPD in a murine model of arthritis. The administration of DPD resulted in a significant reduction in swelling and inflammatory markers compared to controls, highlighting its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 1,5-Diphenyl-1,4-pentadiene derivatives?

Methodological Answer: A robust method involves condensing 1,5-diphenyl-1,4-pentadien-3-one with aminoguanidine hydrochloride under ultrasound irradiation (25 kHz) in water, using p-dodecylbenzenesulfonic acid (DBSA) as a catalyst. The reaction proceeds efficiently at 25–27°C, yielding hydrazinecarboximidamide hydrochlorides with high purity . Key parameters include:

- Molar ratio : 1:1.1 (ketone:aminoguanidine)

- Solvent : Water (10 mL)

- Catalyst : DBSA (0.5 mmol)

This approach avoids toxic organic solvents and achieves >90% conversion under mild conditions.

Q. How can the structural configuration of this compound derivatives be confirmed experimentally?

Methodological Answer: Combined spectroscopic techniques are essential:

- IR Spectroscopy : The carbonyl stretch (C=O) in 1,5-diphenyl-1,4-pentadien-3-one appears at ~1665 cm⁻¹, while conjugated double bonds (C=C) show absorption near 1600 cm⁻¹ .

- NMR : NMR reveals distinct vinyl proton signals (δ 6.5–7.5 ppm) and aryl protons (δ 7.2–7.8 ppm). NOESY correlations confirm trans/cis isomerism in the pentadiene backbone .

- X-ray Crystallography : Resolves bond lengths (e.g., C=C at ~1.34 Å) and dihedral angles between phenyl groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Segregate waste containing conjugated dienes and aryl groups. Neutralize acidic byproducts (e.g., DBSA) before disposal via licensed hazardous waste contractors .

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or polymerization .

Advanced Research Questions

Q. How do fluorine substitutions influence the conformational dynamics of 1,5-Diaryl-3-Oxo-1,4-pentadiene derivatives?

Methodological Answer: Fluorine atoms induce conformational selectivity via steric and electronic effects. For example:

- NMR/NOESY Analysis : In CDCl₃, non-fluorinated derivatives exhibit equal populations of syn and anti conformers. Fluorination at the para position of the aryl group shifts equilibrium to a dominant syn conformer (85% population) due to reduced steric hindrance and enhanced dipole interactions .

- Computational Validation : Density Functional Theory (DFT) at the B3LYP/6-31G* level corroborates experimental data, showing fluorinated derivatives have 2–3 kcal/mol lower energy barriers for rotation .

Q. What mechanistic pathways govern the photolysis of this compound?

Methodological Answer: Under UV light (λ = 254–365 nm), the compound undergoes [1,5]-sigmatropic rearrangement via a diradical intermediate. Key steps include:

Photoexcitation : Conjugated π-system absorbs UV energy, forming a triplet excited state.

Bond Cleavage : Central C–C bond breaks, generating a biradical species.

Reorganization : Radical recombination yields 1,3-diphenylpropene derivatives.

Kinetic isotope effect (KIE) studies (e.g., = 2.1–3.5) confirm tunneling contributions in the transition state .

Q. How does 1,5-Diphenyl-1,4-pentadien-3-one induce apoptosis in androgen-independent prostate cancer cells?

Methodological Answer: The compound (MS17 analog) triggers caspase-3-dependent apoptosis in PC-3 and DU 145 cells:

Q. How can computational modeling resolve contradictions between experimental and theoretical data on reaction kinetics?

Methodological Answer:

- Direct Dynamics Simulations : Tools like MORATE integrate semiempirical methods (AM1/PM3/MINDO-3) with variational transition-state theory (VTST) to predict rate constants. For example, AM1-derived values for [1,5]-sigmatropic rearrangements align with experimental data within 13% error .

- Tunneling Corrections : Multidimensional tunneling (e.g., small-curvature approximation) accounts for quantum effects in hydrogen-transfer reactions, resolving discrepancies in KIE values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.